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molecular formula C11H13FN2O B8298789 2-amino-3-(6-fluoro-1H-indol-3-yl)propan-1-ol

2-amino-3-(6-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No. B8298789
M. Wt: 208.23 g/mol
InChI Key: PQDNCKRIAJVXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242116B2

Procedure details

6-Fluorotryptophan (1.9 g, 9.153 mmol) was dissolved in THF (50 mL) and cooled to 0° C. in an ice bath. BH3.Me2S complex (2.55 mL, 26.87 mmol) was added and the reaction mixture was heated at reflux for 21 h. The reaction mixture was then cooled in an ice bath and cautiously quenched by the dropwise addition of MeOH (5 mL). The crude reaction mixture was then concentrated in vacuo. The crude product was dissolved in EtOAc (50 mL) and extracted with aqueous NaOH (20% w/v, 2×50 mL) after which the combined aqueous fractions were extracted with EtOAc (2×50 mL), and the combined organic fractions were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.24 g, quantitative) as a white semi-solid that was used without further purification. δH (CD3OD) 7.28 (1H, dd, J 8.9 and J 5.5 Hz), 6.85 (1H, s), 6.83 (1H, dd, J 10.0 and J 2.3 Hz), 6.57 (1H, dt, J 8.1 and J 8.6 Hz), 3.37 (1H, dd, J 10.7 and J 4.3 Hz), 3.19 (1H, dd, J 10.7 and J 6.8 Hz), 2.92 (1H, m), 2.67 (1H, dd, J 14.1 and J 5.8 Hz), 2.47 (1H, dd, J 14.3 and J 7.5 Hz). No exchangeable protons were observed. LCMS (ES+) 208.0 (M)+, RT 1.30 minutes (Method 1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:14](=[CH:15][CH:16]=1)[C:7]([CH2:8][C@@H:9]([C:11](O)=[O:12])[NH2:10])=[CH:6][NH:5]2>C1COCC1>[NH2:10][CH:9]([CH2:8][C:7]1[C:14]2[C:4](=[CH:3][C:2]([F:1])=[CH:16][CH:15]=2)[NH:5][CH:6]=1)[CH2:11][OH:12]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC=1C=C2NC=C(C[C@H](N)C(=O)O)C2=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Me2S complex (2.55 mL, 26.87 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
cautiously quenched by the dropwise addition of MeOH (5 mL)
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous NaOH (20% w/v, 2×50 mL) after which the combined aqueous fractions
EXTRACTION
Type
EXTRACTION
Details
were extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(CO)CC1=CNC2=CC(=CC=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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